REACTION_CXSMILES
|
C1(S([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([S:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH:18]=[C:13]3[C:12]([C:24]3[CH:25]=[N:26][NH:27][CH:28]=3)=[CH:11]2)(=O)=O)C=CC=CC=1.[OH-].[Na+]>C(O)C>[CH2:20]([S:19][C:17]1[CH:18]=[C:13]2[C:12]([C:24]3[CH:25]=[N:26][NH:27][CH:28]=3)=[CH:11][NH:10][C:14]2=[N:15][CH:16]=1)[CH2:21][CH2:22][CH3:23] |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Inhibitor 17 was synthesized
|
Type
|
CUSTOM
|
Details
|
Reaction time
|
Type
|
CUSTOM
|
Details
|
1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at 90° C
|
Type
|
CUSTOM
|
Details
|
Purification by SGC
|
Type
|
WASH
|
Details
|
MeOH (gradient elution up to 97:3
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)SC=1C=C2C(=NC1)NC=C2C=2C=NNC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 116 mg | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |